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This technical support center provides troubleshooting guidance and frequently asked

questions to help researchers, scientists, and drug development professionals optimize the

PCR amplification step of their iCLIP experiments.

Troubleshooting Guide
This guide addresses specific issues that may arise during the PCR amplification of iCLIP

libraries in a question-and-answer format.

Question 1: Why do I see a prominent low-molecular-weight band (less than 100 bp) in my

amplified iCLIP library?

This is a common issue and likely represents primer-dimers or adapter-dimers. These form

when the PCR primers or adapters anneal to each other and are subsequently amplified. This

problem is often exacerbated when the concentration of the actual cDNA template is low.

Possible Causes and Solutions:

Excess Primer Concentration: High primer concentrations can promote self-annealing.

Solution: Titrate the primer concentration. Start with a lower concentration (e.g., 0.1 µM)

and incrementally increase it to find the optimal balance between library yield and primer-

dimer formation.[1]
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Low Template Amount: When there is insufficient template, primers are more likely to interact

with each other.

Solution: If possible, start with a higher amount of input material. If the input is limited,

consider optimizing the immunoprecipitation (IP) and reverse transcription (RT) steps to

increase cDNA yield.

Suboptimal Annealing Temperature: An annealing temperature that is too low can lead to

non-specific binding, including primer-dimerization.

Solution: Increase the annealing temperature in increments of 2°C. A gradient PCR can be

performed to efficiently determine the optimal annealing temperature.[2]

Inefficient Removal of Excess Adapters/Primers: Residual primers and adapters from

previous steps can be carried over and amplified.

Solution: Ensure that the purification steps after adapter ligation and reverse transcription

are thorough. Gel purification of the final PCR product can be performed to remove these

artifacts.[3]

Question 2: My PCR amplification resulted in a smear or multiple bands of unexpected sizes.

What could be the cause?

Smearing or the presence of multiple, non-specific bands indicates suboptimal PCR conditions

or issues with the template DNA.

Possible Causes and Solutions:

Over-amplification: Too many PCR cycles can lead to the accumulation of non-specific

products and high-molecular-weight smears.[4][5]

Solution: Determine the optimal number of PCR cycles by performing a test PCR with a

small aliquot of the cDNA library. Run a few reactions with varying cycle numbers (e.g., 16,

18, 20, 22 cycles) and analyze the products on a gel. Choose the cycle number that

produces a clear band of the expected size without significant smearing.[5] For the final

amplification, use one cycle less than the determined optimal number, as a larger volume

of cDNA is used.[4]
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Incorrect Annealing Temperature: A low annealing temperature can result in primers binding

to non-target sequences.

Solution: Optimize the annealing temperature by performing a gradient PCR.

Contamination: Contamination with other DNA sources can lead to the amplification of

unexpected products.

Solution: Maintain a clean workspace. Use dedicated PCR workstations and filter pipette

tips. Spatially separate pre-PCR and post-PCR activities to avoid contamination with

previously amplified products.[6]

Poor Template Quality: Degraded cDNA can lead to the amplification of shorter fragments,

resulting in a smear.

Solution: Ensure proper handling and storage of the cDNA library to maintain its integrity.

Question 3: I have a very low or no yield of my iCLIP library after PCR. What should I do?

Low or no PCR product can be due to a variety of factors, from inefficient upstream steps to

suboptimal PCR conditions.

Possible Causes and Solutions:

Inefficient Upstream Steps: The problem may lie in the steps preceding PCR, such as

inefficient immunoprecipitation, RNA fragmentation, or reverse transcription.

Solution: Review and optimize the entire iCLIP protocol. Ensure that the antibody used for

IP is specific and efficient. Optimize the RNase concentration to achieve the desired

fragment size. Test the efficiency of the reverse transcription primers.[7]

Suboptimal PCR Conditions:

Solution:

Annealing Temperature: The annealing temperature may be too high, preventing

efficient primer binding. Try decreasing the annealing temperature in 2°C increments.[2]
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Magnesium Concentration: Magnesium is a critical cofactor for the DNA polymerase.

The optimal concentration can vary. Consider titrating the MgCl₂ concentration in the

PCR reaction.

Enzyme Activity: Ensure that the DNA polymerase is active and has been stored

correctly.

Presence of PCR Inhibitors: Inhibitors carried over from the IP or other steps can suppress

the PCR reaction.

Solution: Ensure that all purification steps are performed carefully to remove potential

inhibitors like salts.[7]

Question 4: How can I minimize PCR bias in my iCLIP libraries?

PCR bias, where some sequences are amplified more efficiently than others, can distort the

quantitative nature of the results.[8]

Solution:

Unique Molecular Identifiers (UMIs): The most effective way to mitigate PCR bias is to use

reverse transcription primers that contain a random barcode, also known as a Unique

Molecular Identifier (UMI).[9] During data analysis, reads with the same UMI that map to the

same genomic location are considered PCR duplicates and are collapsed into a single count.

This allows for a more accurate quantification of the original number of RNA fragments.[10]

Limit PCR Cycles: Use the minimum number of PCR cycles necessary to obtain a sufficient

amount of library for sequencing. Over-amplification can exacerbate PCR bias.

Frequently Asked Questions (FAQs)
Q1: What is the optimal number of PCR cycles for amplifying iCLIP libraries?

The optimal number of PCR cycles is not fixed and depends on the amount of starting material

(cDNA). It is crucial to determine this empirically for each experiment. A preliminary PCR with a

small portion of the cDNA library using a range of cycle numbers (e.g., 16-22 cycles) is

recommended.[5] For strong RNA-binding proteins with abundant targets, fewer than 16 cycles
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may be sufficient.[5] Over-amplification should be avoided as it can lead to the generation of

secondary products and PCR duplicates.[4][11]

Q2: Which DNA polymerase should I use for iCLIP library amplification?

High-fidelity DNA polymerases are recommended to minimize the introduction of errors during

amplification. Phusion High-Fidelity DNA Polymerase is commonly used in iCLIP protocols.[5]

Accuprime Supermix I is another option that has been cited in iCLIP protocols.[7]

Q3: How should I design my primers for iCLIP PCR?

The primers used for the final PCR amplification are typically universal primers that anneal to

the adapter sequences ligated to the cDNA. For example, the P5 and P3 Solexa primers are

used for Illumina sequencing platforms.[7][12] The reverse transcription primer is more complex

as it includes the adapter sequence, a barcode for multiplexing, and a unique molecular

identifier (UMI) to account for PCR duplicates.

Q4: What are the expected sizes of the amplified iCLIP library?

The size of the amplified library will depend on the size of the RNA fragments generated during

the RNase digestion step and the length of the ligated adapters and PCR primers. The PCR

primers themselves can add a significant length (e.g., around 76 nt).[6] It is important to

perform a size selection step to remove free RT primers and other small artifacts before

proceeding to sequencing.

Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing PCR amplification of

iCLIP libraries.
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Parameter
Recommended
Range/Value

Notes

Primer Concentration 0.1 - 1.0 µM

Higher concentrations can lead

to primer-dimer formation.[1] A

starting concentration of 250

nM for each primer has been

used.[12]

PCR Cycle Number
16 - 22 cycles (empirically

determined)

For abundant targets, <16

cycles may be sufficient.[5] It is

crucial to perform a test PCR

to determine the optimal

number of cycles and avoid

over-amplification.[4][5]

Annealing Temperature 65°C (example)

This needs to be optimized

based on the specific primer

sequences. A gradient PCR is

recommended for optimization.

A common cycling program is

94°C for 2 min, followed by 25-

35 cycles of [94°C for 15 sec,

65°C for 30 sec, 68°C for 30

sec], and a final extension at

68°C for 3 min.

DNA Polymerase
High-Fidelity (e.g., Phusion,

Accuprime)

High-fidelity polymerases

minimize errors during

amplification. Phusion[5] and

Accuprime[7] are commonly

used.

RNase I Concentration
2U (Low) - 40U (High)

(example)

The concentration of RNase I

needs to be optimized for each

protein of interest to obtain the

desired RNA fragment size.[12]
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Experimental Protocol: Determining the Optimal
PCR Cycle Number
This protocol outlines the steps to determine the optimal number of PCR cycles for your iCLIP

library amplification.

Materials:

Purified cDNA from your iCLIP experiment

PCR Master Mix (containing a high-fidelity DNA polymerase)

P5 and P3 Solexa primers (or other appropriate sequencing primers)

Nuclease-free water

Thermocycler

Agarose gel electrophoresis system

DNA stain (e.g., SYBR Gold)

Gel imaging system

Methodology:

Prepare a Test PCR Mix: In a clean PCR tube, prepare a master mix for several test

reactions. For a 20 µL test reaction, you might use:

10 µL 2x High-Fidelity PCR Master Mix

1 µL P5 Primer (10 µM)

1 µL P3 Primer (10 µM)

1 µL cDNA template

7 µL Nuclease-free water
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Set up Test Reactions: Aliquot the master mix into separate PCR tubes. Set up a series of

reactions with varying cycle numbers (e.g., 16, 18, 20, 22, and 24 cycles).

Run the PCR Program: Use a thermocycler program similar to the following:

Initial denaturation: 98°C for 30 seconds

Cycling (variable number of cycles):

Denaturation: 98°C for 10 seconds

Annealing: 65°C for 30 seconds

Extension: 72°C for 30 seconds

Final extension: 72°C for 5 minutes

Hold: 4°C

Analyze the PCR Products:

Run the entire volume of each test PCR reaction on a 6% TBE gel or a high-resolution

agarose gel.

Stain the gel with a sensitive DNA stain like SYBR Gold.

Visualize the gel using a gel imaging system.

Determine the Optimal Cycle Number:

Identify the reaction that produces a clear, distinct band of the expected size with minimal

smearing or high-molecular-weight products. This is your optimal cycle number.

For the final, large-scale PCR amplification of your library, use one or two cycles less than

the determined optimal number, as the higher concentration of cDNA in the preparative

PCR can lead to faster accumulation of products.[4]
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Caption: iCLIP experimental workflow with a focus on PCR amplification.
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Caption: Troubleshooting decision tree for iCLIP PCR amplification.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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